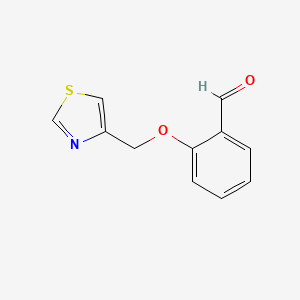

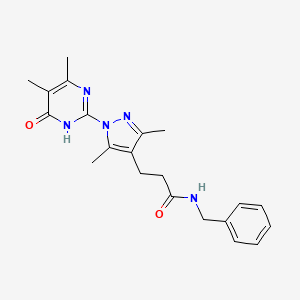

![molecular formula C13H17NO4S B2929195 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one CAS No. 285987-03-3](/img/structure/B2929195.png)

1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one is a chemical compound with the CAS Number 285987-03-3 . It has a molecular weight of 283.35 and its IUPAC name is 1-[2-hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone .

Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 283.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Applications De Recherche Scientifique

Synthesis of Highly Substituted 2(1H)-Pyridones

1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, a derivative of 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one, has been used in synthesizing highly substituted 2(1H)-pyridones. This process involves a catalytic reaction leading to isomunchnone dipoles, which are further utilized in bimolecular trapping. The resulting 3-hydroxy-2(1H)-pyridones, significant in medicinal chemistry, are convertible into triflates for various palladium-catalyzed cross-coupling reactions (Padwa, Sheehan, & Straub, 1999).

Development of Pyrrolidin-2-one Derivatives

Research on pyrrolidin-2-ones and their derivatives highlights their potential in synthesizing biologically active molecules. These compounds, with structures found in many natural products, allow for the introduction of various substituents, enhancing their medicinal applicability. Synthesis of new compounds like 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrates the versatility of pyrrolidin-2-one derivatives in creating novel medicinal molecules (Rubtsova et al., 2020).

Application in Organic Synthesis and Catalysis

The this compound framework facilitates the synthesis of complex organic compounds and serves as a catalyst in various reactions. Its derivatives have been applied in the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, indicating its utility in creating structurally diverse and potentially bioactive compounds (Goto et al., 1991). Additionally, it has been used in the formation of Schiff base copper(II) complexes, which are efficient catalysts in alcohol oxidation, showcasing its role in developing novel catalysts for organic transformations (Hazra et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVZSIGBJJKZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

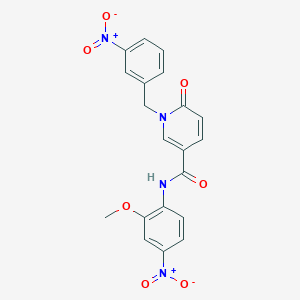

![(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B2929113.png)

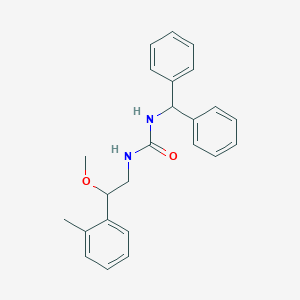

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2929119.png)

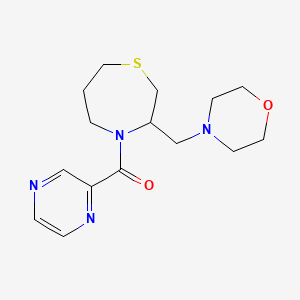

![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)

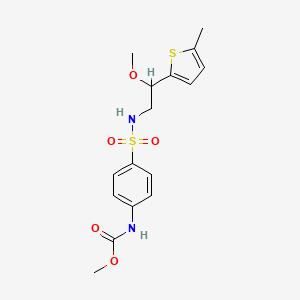

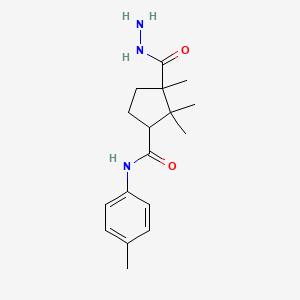

![8-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2929122.png)

![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)

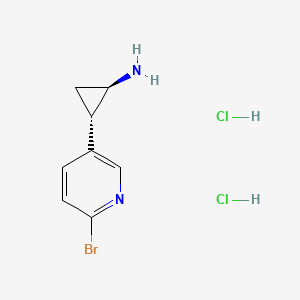

![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)